molecular formula C18H20N2O5S B4736711 ETHYL ({4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE

ETHYL ({4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE

Cat. No.: B4736711
M. Wt: 376.4 g/mol
InChI Key: IJVLTDDJDOAMCI-UHFFFAOYSA-N
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Description

ETHYL ({4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE is an organic compound with a complex structure that includes ethyl, phenylethyl, sulfamoyl, phenyl, carbamoyl, and formate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL ({4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as esterification, amidation, and sulfonation. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL ({4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler forms or modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL ({4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL ({4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and carbamate esters, such as:

  • Methyl ({4-[(2-phenylethyl)sulfamoyl]phenyl}carbamoyl)formate
  • Propyl ({4-[(2-phenylethyl)sulfamoyl]phenyl}carbamoyl)formate

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-oxo-2-[4-(2-phenylethylsulfamoyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-2-25-18(22)17(21)20-15-8-10-16(11-9-15)26(23,24)19-13-12-14-6-4-3-5-7-14/h3-11,19H,2,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVLTDDJDOAMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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